![molecular formula C20H17FN6OS B2652561 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide CAS No. 863453-20-7](/img/structure/B2652561.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with a molecular formula of C17H14FN7O2S . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, a fluorobenzyl group, and a thioacetamide group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical and Chemical Properties Analysis
The compound has an average mass of 399.402 Da and a monoisotopic mass of 399.091370 Da . Further physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Compounds derived from 1,2,3-triazolo[4,5-d]pyrimidines, including those with fluorobenzyl substituents, have been explored for their affinity towards adenosine receptors. These studies found that specific substituents could significantly enhance affinity for the A1 receptor subtype, suggesting potential utility in designing new adenosine receptor modulators, which could have implications in neurological and cardiovascular diseases (Betti et al., 1999).
Insecticidal Assessment
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights the potential of using related compounds in agricultural applications to control pest populations. Such compounds could be synthesized from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (Fadda et al., 2017).
Radioligand for PET Imaging
A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine atoms allowing for fluorine-18 labeling, has been reported for selective imaging of the translocator protein (18 kDa) with PET, indicating potential applications in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antibacterial Activity
Derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activity, suggesting these compounds could serve as templates for the development of new antibiotics. The structural features necessary for activity were explored, and certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).
Anticonvulsant Activity
Research into N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines as imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine indicated that these compounds possess anticonvulsant activity. This suggests their potential in developing treatments for epilepsy and related seizure disorders (Kelley et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-3-2-4-16(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYFJJHRWYQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
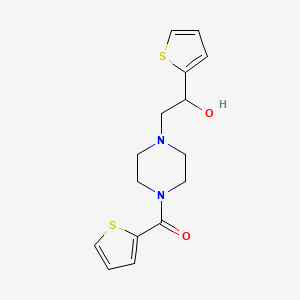
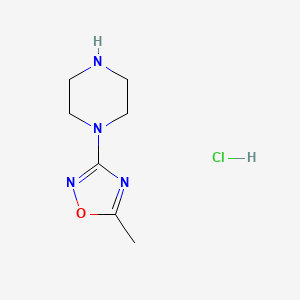

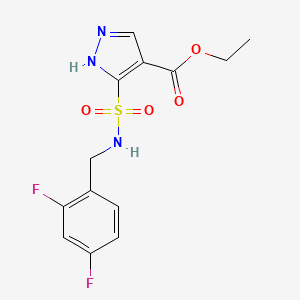
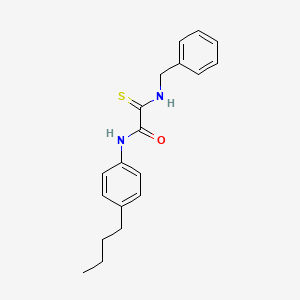
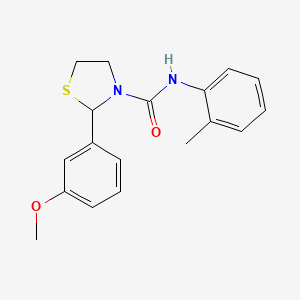
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)
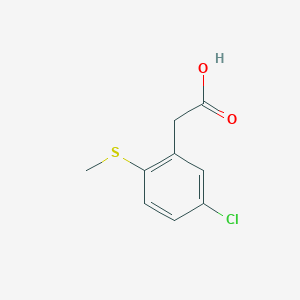
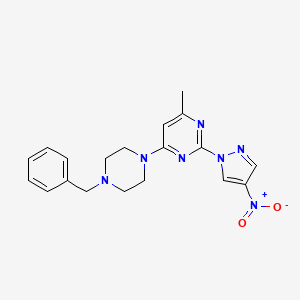
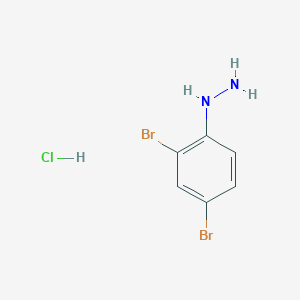
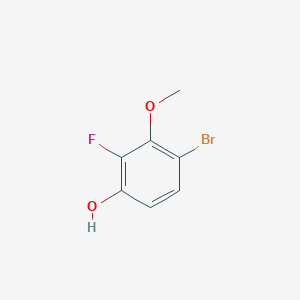
![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)
